molecular formula C17H16N4O2 B10979386 N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide

Cat. No.: B10979386
M. Wt: 308.33 g/mol
InChI Key: ODLIPBIJWGSEAQ-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, a methyl group, and a benzimidazole core with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-(acetylamino)aniline, which is then subjected to a series of reactions to introduce the benzimidazole core and the carboxamide group. The key steps include:

    Acetylation: 4-aminophenyl is acetylated using acetic anhydride to form 4-(acetylamino)aniline.

    Cyclization: The acetylated intermediate undergoes cyclization with o-phenylenediamine in the presence of a suitable catalyst to form the benzimidazole core.

    Carboxylation: The benzimidazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:

    Catalysts: Use of efficient catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced derivatives with hydrogen atoms added.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide can be compared with other benzimidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-methyl-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-18-15-8-3-12(9-16(15)19-10)17(23)21-14-6-4-13(5-7-14)20-11(2)22/h3-9H,1-2H3,(H,18,19)(H,20,22)(H,21,23)

InChI Key

ODLIPBIJWGSEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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